molecular formula C24H20IN3O B3915769 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3915769
M. Wt: 493.3 g/mol
InChI Key: ILQZEWYFTUKSRG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of dimethylamino, iodo, and phenyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves several steps, typically starting with the preparation of the quinazolinone core. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone structure.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodo-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20IN3O/c1-27(2)19-12-8-17(9-13-19)10-15-23-26-22-14-11-18(25)16-21(22)24(29)28(23)20-6-4-3-5-7-20/h3-16H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQZEWYFTUKSRG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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